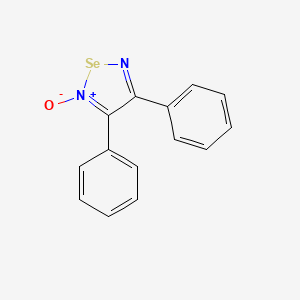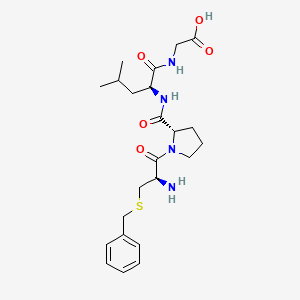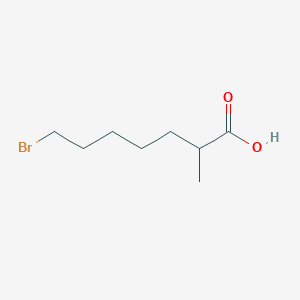
7-Bromo-2-methylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methylheptanoic acid is an organic compound with the molecular formula C8H15BrO2 It is a derivative of heptanoic acid, where a bromine atom is substituted at the seventh position and a methyl group is attached to the second carbon of the heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylheptanoic acid typically involves the bromination of 2-methylheptanoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control of reaction conditions and high yield. For example, ethyl isobutyrate and an organic base reagent can be introduced into a continuous flow reactor, followed by reaction with 1,5-dibromopentane to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-methylheptanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 2-methylheptanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 2-Methylheptanoic acid derivatives.
Reduction: 2-Methylheptanoic acid.
Oxidation: 2-Methylheptanoic acid derivatives with additional carboxyl groups.
Aplicaciones Científicas De Investigación
7-Bromo-2-methylheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methylheptanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoheptanoic acid: Similar structure but lacks the methyl group at the second position.
7-Chloro-2-methylheptanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-Methylheptanoic acid: Lacks the bromine atom at the seventh position.
Uniqueness
7-Bromo-2-methylheptanoic acid is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various chemical and biological applications .
Propiedades
Número CAS |
54131-73-6 |
|---|---|
Fórmula molecular |
C8H15BrO2 |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
7-bromo-2-methylheptanoic acid |
InChI |
InChI=1S/C8H15BrO2/c1-7(8(10)11)5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11) |
Clave InChI |
OADJHMDJKMJTBC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


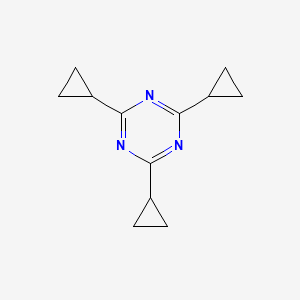
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
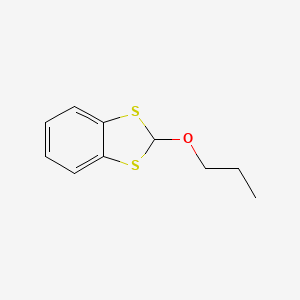
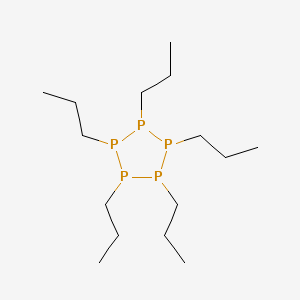
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

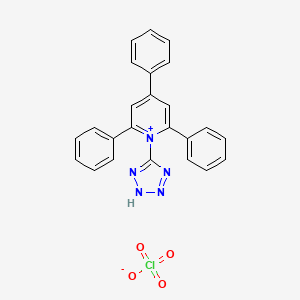
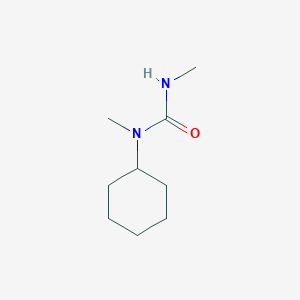
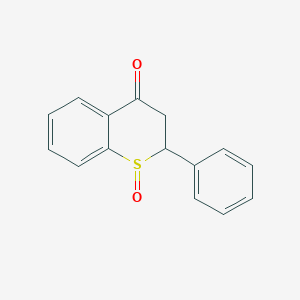
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)

